molecular formula C19H14F3NO B12535801 2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine

2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine

Cat. No.: B12535801
M. Wt: 329.3 g/mol
InChI Key: AZLHFQMHPRPNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine is a complex organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a biphenyl structure attached to a pyridine ring

Preparation Methods

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine can undergo various chemical reactions, including:

Scientific Research Applications

2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The methoxy group can also play a role in modulating the compound’s chemical reactivity and stability. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine can be compared with other similar compounds, such as:

The uniqueness of 2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine lies in its combination of functional groups and biphenyl structure, which confer specific chemical properties and make it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H14F3NO

Molecular Weight

329.3 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C19H14F3NO/c1-24-15-8-5-13(6-9-15)17-12-14(19(20,21)22)7-10-16(17)18-4-2-3-11-23-18/h2-12H,1H3

InChI Key

AZLHFQMHPRPNQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)C3=CC=CC=N3

Origin of Product

United States

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